Product packaging for CINROMIDE(Cat. No.:)

CINROMIDE

Cat. No.: B8797889
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-UHFFFAOYSA-N
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Description

Historical Context of Cinnamamide (B152044) Derivatives in Medicinal Chemistry Research

The historical involvement of cinnamamide derivatives in medicinal chemistry research is rooted in the recognition of the biological activities of naturally occurring compounds containing this structural motif. Cinnamic acid itself, found in cinnamon oil and other balsams, has a history of human exposure and low toxicity, making its derivatives attractive candidates for investigation. hilarispublisher.com Early research explored the potential of these compounds for various applications, including their use as antitubercular agents, anticancer agents, antimitotic agents, antioxidants, and seed-germination inhibitors. hilarispublisher.com Notably, some cinnamamide derivatives were identified and tested in animal models for their potential as anticonvulsant agents, highlighting their relevance in neurological research. hilarispublisher.commdpi.com Two significant examples that emerged from this historical context are antiepilepsirine, synthesized as a derivative of piperine, and cinromide (B1669065), which advanced to clinical trials for the treatment of Lennox-Gastaut syndrome. mdpi.com

Role of this compound within Experimental Chemical Compound Research

This compound, also known as trans-3-Bromo-N-ethylcinnamamide, is an experimental chemical compound that has been investigated for its biological activities, particularly its anticonvulsant properties. medchemexpress.comglpbio.comnih.govselleckchem.com It is a member of the cinnamamide class and a secondary carboxamide. nih.gov Research involving this compound has explored its effects on various biological targets and systems. Studies have shown that this compound can inhibit epithelial neutral amino acid transporter B0AT1 (SLC6A19) with an IC50 of 0.5 μM. medchemexpress.comselleckchem.comresearchgate.net This inhibition of SLC6A19 has been a focus of research, with this compound being used as a reference compound to compare the efficacy of newly identified inhibitors of this transporter. researchgate.netfrontiersin.orgresearchgate.net

Experimental studies using animal models have investigated this compound's effects on seizure activity. In mice and rats, this compound has demonstrated activity against electroshock and leptazol-induced convulsions. medchemexpress.comglpbio.com Studies in cats have shown that intravenous administration of this compound can depress excitatory transmission and facilitate segmental inhibition in the trigeminal nucleus. nih.gov These effects were observed at doses that resulted in serum levels of this compound and its metabolites (3-bromocinnamamide and 3-bromocinnamic acid) comparable to those seen in patients receiving long-term treatment with the compound. nih.gov Research in monkey models has also investigated this compound and its major metabolite, 3-bromocinnamamide, in terms of their efficacy in reducing seizure frequency and/or duration. researchgate.net

Data from experimental studies on this compound's inhibitory activity on B0AT1 are summarized in the table below:

CompoundTargetIC50 (µM)Reference
This compoundB0AT1 (SLC6A19)0.5 medchemexpress.comselleckchem.comresearchgate.net

Additionally, experimental findings related to this compound's anticonvulsant activity in animal models include:

Animal ModelConvulsion TypeAdministration RouteED50 (mg/kg)Reference
MiceElectroshocki.p.60 ± 11 medchemexpress.comglpbio.com
MiceElectroshockOral90 ± 15 medchemexpress.comglpbio.com
MiceLeptazol-inducedi.p.80 ± 15 medchemexpress.comglpbio.com
MiceLeptazol-inducedOral300 ± 61 medchemexpress.comglpbio.com
RatsLeptazol-inducedi.p.58 ± 11 medchemexpress.comglpbio.com

These detailed research findings highlight this compound's role as an experimental compound used to explore potential therapeutic targets, such as B0AT1, and to evaluate anticonvulsant activity in various preclinical models.

Overview of Current Research Directions in Cinnamamide Analogs

Current research directions in cinnamamide analogs continue to explore their diverse biological activities and potential therapeutic applications. The versatility of the cinnamamide structure allows for the design and synthesis of novel derivatives with improved properties. ontosight.aiontosight.ai Researchers are investigating cinnamamide derivatives for their potential as inhibitors of various enzymes and receptors relevant to disease treatment. ontosight.ai This includes exploring their promise as anti-inflammatory, antimicrobial, and anticancer agents. hilarispublisher.comresearchgate.netontosight.ainih.govontosight.ai

Structure-activity relationship (SAR) studies are a crucial aspect of this research, providing insights into how structural modifications influence biological activity and guiding the design of new drug candidates. ontosight.aimdpi.com For example, studies have investigated the SAR of cinnamamide analogs for their inhibitory activity against targets like SLC6A19 and tyrosinase. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net The synthesis of novel cinnamamide derivatives with specific substitutions, such as fluoro groups or propynyl (B12738560) moieties, is being explored to modulate interactions with biological molecules and potentially enhance therapeutic profiles. ontosight.ai Furthermore, cinnamamide derivatives are being investigated for their effects on neurological targets beyond anticonvulsant activity, including their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. researchgate.netbohrium.com The ongoing research into cinnamamide analogs underscores their continued importance as a scaffold in medicinal chemistry for the discovery and development of new experimental compounds with a wide range of potential biological applications. ontosight.airesearchgate.net

Advanced Synthetic Routes for this compound and Core Cinnamamide Scaffolds

The construction of the cinnamamide scaffold often relies on the amidation of cinnamic acid or its activated forms with appropriate amines. Advanced synthetic routes aim for efficiency, high yields, and reduced environmental impact.

Multi-step synthetic pathways are commonly employed for the synthesis of N-substituted cinnamamide derivatives, including this compound. A prevalent approach involves the conversion of cinnamic acid into a more reactive species, such as cinnamoyl chloride, followed by reaction with the desired amine. For instance, cinnamoyl chloride can be synthesized by treating cinnamic acid with thionyl chloride. ashdin.com The resulting cinnamoyl chloride then undergoes aminolysis with various amines, such as substituted anilines or 2-aminothiophenes, to yield the corresponding cinnamamides. ashdin.comashdin.commdpi.comresearchgate.net This method has been successfully applied to synthesize a range of cinnamamide derivatives with varying substituents on both the phenyl ring and the amide nitrogen. ashdin.comashdin.commdpi.comresearchgate.net

Another multi-step strategy involves the use of coupling reagents that facilitate the direct amidation of cinnamic acid with amines. Carbodiimide (B86325) reagents, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), are frequently used for this purpose. researchgate.netanalis.com.myanalis.com.my This method typically involves reacting cinnamic acid and the amine in the presence of the coupling agent and a base in a suitable solvent. analis.com.myanalis.com.my Alternative coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) have also been reported for the synthesis of N-phenyl cinnamamide derivatives. mdpi.comresearchgate.net

Enzymatic methods offer a greener alternative for cinnamamide synthesis. Lipases, for example, have been shown to catalyze the amidation of methyl cinnamates with phenylethylamines under continuous-flow microreactor conditions, providing a rapid and economical strategy. mdpi.comresearchgate.net

Optimizing reaction conditions is crucial for achieving high yields and purity of synthesized cinnamamides. Factors such as temperature, reaction time, solvent, catalyst, and the molar ratio of reactants significantly influence the outcome of the amidation reaction.

Studies on the amidation of cinnamic acid with amines using carbodiimide catalysis have investigated the effect of various parameters. Optimal conditions were found to involve specific molar ratios of cinnamic acid, amine, and coupling reagent, along with controlled temperature and reaction time in a suitable solvent like anhydrous THF. analis.com.myanalis.com.my For instance, an optimized protocol using EDC·HCl achieved a high yield (93.1%) of N-(4-methoxyphenyl)cinnamamide with a 1:1:1.5 molar ratio of cinnamic acid:p-anisidine:EDC·HCl at 60°C for 150 minutes in anhydrous THF. analis.com.my

Enzymatic synthesis using lipases has also been subject to optimization, with studies exploring the effect of enzyme type, concentration, substrate ratio, temperature, and solvent to maximize conversion. mdpi.comresearchgate.net Continuous-flow microreactors have been shown to enable short reaction times and mild conditions for lipase-catalyzed cinnamamide synthesis. mdpi.comresearchgate.net

Polyphosphoric acid (PPA)-promoted synthesis of cinnamides via aldol (B89426) condensation of amides has also been optimized, with specific conditions regarding the amount of PPA, temperature, time, and solvent yielding good results. nih.gov

Data Table: Optimized Conditions for Selected Cinnamamide Synthesis Reactions

Reaction TypeStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (minutes)Molar Ratio (Acid:Amine:Reagent)Yield (%)Citation
Amidation (Carbodiimide)Cinnamic acid, p-anisidineEDC·HClAnhydrous THF601501:1:1.593.1 analis.com.my
Enzymatic Amidation (Continuous Flow)Methyl 4-chlorocinnamate, PhenylethylamineLipozyme® TL IMNot specified45401:291.3 mdpi.comresearchgate.net
Aldol Condensation (PPA-promoted)Benzaldehyde, DMAPPADMFReflux3601:1:179 nih.gov

Multi-step Synthetic Pathways for N-substituted Cinnamamide Derivatives

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the potential to enhance biological activity or introduce new properties. This involves strategic modifications to the core cinnamamide structure.

Targeted derivatization strategies involve the rational design of new cinnamamide analogs based on the desired biological activity. This often includes introducing specific substituents onto the phenyl ring or modifying the amide nitrogen to modulate properties such as lipophilicity, electronic distribution, and interactions with biological targets. researchgate.netmdpi.commdpi.com

For example, studies have explored the effect of introducing electron-withdrawing or electron-donating groups onto the phenyl ring of cinnamamides on their biological activity. mdpi.commdpi.com Modifications to the N-substituent can also significantly impact activity. researchgate.net Molecular hybridization, which involves combining the cinnamamide scaffold with other pharmacologically active moieties, is another strategy for designing novel derivatives with potentially enhanced or multi-targeted activity. researchgate.netnih.gov

Beyond standard substitutions, unconventional chemical modifications can be employed to generate novel cinnamamide derivatives with unique properties. This can include altering the amide functional group or incorporating complex structural elements.

Examples of unconventional modifications found in related cinnamamide research include the synthesis of bis-cinnamamide derivatives, where two cinnamamide units are linked by a central core. mdpi.com The incorporation of heterocyclic moieties into the cinnamamide structure has also been explored, leading to the synthesis of derivatives with altered biological profiles. researchgate.netlkdkbanmerucollege.ac.inresearchgate.net While not specifically for this compound, the synthesis of a thioamide analog of a trimethoxy-substituted cinnamamide highlights the possibility of replacing the amide oxygen with sulfur, which can impact chemical and biological properties. ontosight.ai These unconventional modifications expand the chemical space around the cinnamamide scaffold, offering opportunities to discover compounds with novel activities.

Characterization Techniques for Synthesized Cinnamamide Compounds

Rigorous characterization of synthesized cinnamamide compounds is essential to confirm their identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Commonly used techniques include Fourier-transform infrared (FT-IR) spectroscopy, which provides information about the functional groups present, such as the characteristic amide carbonyl stretch and N-H vibrations. ashdin.comorientjchem.orgashdin.comanalis.com.mynih.govlkdkbanmerucollege.ac.inresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, is invaluable for determining the complete structure of the synthesized compounds by providing detailed information about the hydrogen and carbon environments. ashdin.comorientjchem.orgashdin.comanalis.com.mynih.govnih.govmdpi.comresearchgate.netlkdkbanmerucollege.ac.inresearchgate.netresearchgate.net Mass spectrometry (MS), including techniques like GC-MS and ESI-MS, is used to confirm the molecular weight and fragmentation pattern, further supporting the proposed structure. ashdin.comashdin.comanalis.com.mynih.govmdpi.comresearchgate.netresearchgate.net

Other characterization methods include elemental analysis to confirm the empirical formula, determination of melting point for solid compounds as an indicator of purity, and Thin Layer Chromatography (TLC) to monitor reaction progress and assess purity. orientjchem.orglkdkbanmerucollege.ac.in High-Performance Liquid Chromatography (HPLC) is also utilized for purity analysis and separation of mixtures. mdpi.com

These techniques, used in combination, provide comprehensive data to confirm the successful synthesis and structural characteristics of this compound and its derivatives.

Chemical Compound: this compound

This compound, also known as trans-3-Bromo-N-ethylcinnamamide, is a chemical compound belonging to the cinnamamide class. molnova.cnmedchemexpress.com Cinnamamides are derivatives of cinnamic acid and possess a wide range of reported biological activities. researchgate.netresearchgate.net this compound itself has been noted in the context of anticonvulsant research. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B8797889 CINROMIDE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-(3-bromophenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)

InChI Key

LDCXGZCEMNMWIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cinromide

Inhibition of Epithelial Neutral Amino Acid Transporter B0AT1 (SLC6A19) by CINROMIDE (B1669065)

The epithelial neutral amino acid transporter B0AT1, encoded by the SLC6A19 gene, is a major transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidney. nih.govresearchgate.netresearchgate.net Inhibition of B0AT1 has been explored as a potential therapeutic strategy for disorders of amino acid metabolism and metabolic diseases. nih.govresearchgate.netmdpi.com this compound has been identified as an inhibitor of B0AT1. medchemexpress.comabmole.comselleckchem.com

Quantitative Analysis of B0AT1 Inhibition (e.g., IC50 Determination)

Quantitative analysis of this compound's inhibitory effect on B0AT1 has been performed using various in vitro assays, including fluorescent plate-reader based assays (FLIPR) and radioactive uptake assays. biorxiv.orgnih.govresearchgate.netresearchgate.net These studies have determined the half-maximal inhibitory concentration (IC50) of this compound against B0AT1.

Studies have reported IC50 values for this compound against B0AT1 in the sub-micromolar range. One study determined an IC50 value of 0.8 ± 0.1 μM for this compound using an optimized assay. biorxiv.org This finding aligns with earlier measurements. biorxiv.org Another study reported an IC50 of 0.5 μM for this compound, consistent with recently published data. medchemexpress.comabmole.comselleckchem.comnih.gov

The following table summarizes reported IC50 values for this compound against B0AT1:

CompoundTargetIC50 (μM)Assay MethodSource
This compoundB0AT10.8 ± 0.1Optimized assay biorxiv.org
This compoundB0AT10.5FLIPR assay (in CHO-BC cells) nih.gov
This compoundB0AT10.5Not specified (listed as general property) medchemexpress.comabmole.comselleckchem.com
This compoundB0AT10.4-15High-throughput screening derived inhibitors nih.gov

These data indicate that this compound is a relatively potent inhibitor of B0AT1 activity in vitro.

Structural Insights into this compound-B0AT1 Interaction

Understanding how this compound interacts with B0AT1 at a structural level provides crucial insights into its mechanism of inhibition. B0AT1 belongs to the SLC6 family of transporters, which share a common LeuT-fold structure. nih.govbiorxiv.orgbiorxiv.org

Research into SLC6 transporters has identified both orthosteric (S1) and allosteric (S2) binding sites. nih.govbiorxiv.org While many inhibitors of neurotransmitter transporters in the SLC6 family bind to the orthosteric site, some compounds have been shown to bind to an allosteric site located in the transporter's vestibule. nih.govbiorxiv.org High-resolution cryo-EM structures of B0AT1 in complex with other inhibitors structurally similar to this compound have identified an allosteric binding site in the vestibule of the transporter. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net

Studies suggest that this compound, which is structurally similar to the identified allosteric inhibitor JX225, likely shares a similar binding mode. nih.govbiorxiv.org This indicates that this compound may bind to an allosteric site in the vestibule of B0AT1 rather than directly competing with the substrate at the orthosteric site. nih.govbiorxiv.org

The binding of inhibitors, including those that bind to the allosteric site in the vestibule of B0AT1, can induce conformational changes in the transporter. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net Mechanistically, the binding of these inhibitors has been shown to prevent substantial movement of transmembrane helices 1 (TM1) and 6 (TM6). nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net This movement is essential for the transporter to transition from an outward-open conformation, where it binds substrates from the extracellular environment, to an occluded state, which is a necessary step in the transport cycle. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net By preventing this conformational change, this compound and similar inhibitors effectively block the transport of neutral amino acids by B0AT1. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net

Allosteric Binding Site Characterization in SLC6 Transporters

Implications of SLC6A19 Inhibition in Metabolic Pathways (e.g., Amino Acid Homeostasis)

Inhibition of SLC6A19 (B0AT1) has significant implications for metabolic pathways, particularly amino acid homeostasis. B0AT1 plays a critical role in maintaining plasma amino acid levels by mediating their absorption in the intestine and reabsorption in the kidney. nih.govresearchgate.netresearchgate.netmdpi.combiorxiv.org

Disruption of B0AT1 function, either through genetic mutations (as seen in Hartnup disorder) or pharmacological inhibition, leads to decreased absorption of neutral amino acids in the intestine and increased loss in the kidney, resulting in aminoaciduria. nih.govresearchgate.netmdpi.comgenecards.org

Research using mouse models lacking B0AT1 has demonstrated that this deficiency can normalize elevated plasma amino acids in models of rare disorders of amino acid metabolism, such as phenylketonuria and urea-cycle disorders. nih.govresearchgate.netresearchgate.netbiorxiv.org This suggests that pharmacological inhibition of B0AT1 with compounds like this compound could be a therapeutic strategy for such conditions. nih.govresearchgate.netresearchgate.net

Furthermore, lack of B0AT1 in mouse models has been associated with improved glucose tolerance, reduced liver triglycerides, and protection against diet-induced obesity. nih.govresearchgate.netmdpi.combiorxiv.org These effects are thought to be mediated through various mechanisms, including elevated levels of FGF21 and GLP-1, which are involved in glucose metabolism and energy homeostasis. nih.govmdpi.combiorxiv.org By reducing the absorption of dietary amino acids, B0AT1 inhibition may mimic aspects of protein restriction, which has been shown to improve metabolic health. researchgate.netmdpi.com

Modulation of Serotonergic Systems by this compound in Research Models

Beyond its effects on amino acid transport, some research models have indicated that this compound may also modulate serotonergic systems. The serotonergic system, involving the neurotransmitter serotonin (B10506) (5-HT), plays a role in various physiological processes, including mood, appetite, and potentially seizure activity. mdpi.comresearchgate.net

Studies have reported that this compound can inhibit 5-HT-induced contractions in rat fundus strips in a concentration-dependent manner. medchemexpress.comabmole.com For instance, this compound at concentrations of 10-100 μM inhibited these contractions by 46%. medchemexpress.comabmole.com Additionally, this compound at a concentration of 100 μM has been shown to inhibit monoamine oxidase (MAO) prepared from both liver and brain of rats. medchemexpress.com MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin. Inhibition of MAO could potentially lead to increased levels of serotonin.

Effects on 5-HT-Induced Contractions in Isolated Tissue Preparations

Research has demonstrated that this compound can influence smooth muscle contractions induced by 5-hydroxytryptamine (5-HT), also known as serotonin, in isolated tissue preparations. Specifically, this compound at concentrations ranging from 10 to 100 μM has been shown to inhibit 5-HT-induced contractions in rat fundus strips by 46%. medchemexpress.comglpbio.comabmole.com

The following table summarizes the observed effect of this compound on 5-HT-induced contractions:

Tissue PreparationAgonistThis compound ConcentrationObserved EffectCitation
Rat Fundus Strips5-HT10-100 μM46% inhibition of contractions medchemexpress.comglpbio.comabmole.com

Investigation of Monoamine Oxidase Inhibition

Studies have also investigated the potential of this compound to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of monoamine neurotransmitters like serotonin and dopamine. nih.gov It has been reported that this compound at a concentration of 100 μM inhibits monoamine oxidase prepared from both the liver and brain of rats. medchemexpress.comglpbio.comabmole.com

The inhibition of MAO by this compound suggests a potential mechanism by which it could influence the levels of these neurotransmitters in the nervous system.

The following table summarizes the observed effect of this compound on MAO inhibition:

Enzyme SourceThis compound ConcentrationObserved EffectCitation
Rat Liver and Brain100 μMInhibits monoamine oxidase medchemexpress.comglpbio.comabmole.com

Broader Molecular Targets of this compound and Cinnamamide (B152044) Derivatives

Beyond its effects on 5-HT-induced contractions and MAO inhibition, research into this compound and related cinnamamide derivatives has explored a wider range of potential molecular targets within the central and peripheral nervous systems. mdpi.com

Exploration of GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor has been recognized as a potential target for cinnamamide derivatives, including this compound. mdpi.com Evidence suggesting the involvement of the GABAergic system in the mechanism of action of these compounds comes from studies where their effectiveness in seizure models induced by metrazol, which is thought to act via the GABA receptor complex, was observed. mdpi.com Further research has explored the modulation of GABAA receptor activity in the context of seizure treatment and the potential of GABA receptors as biotargets for new anticonvulsants, with molecular docking analyses conducted for cinnamoyl derivatives. tandfonline.comresearchgate.net

Analysis of Serotonergic Receptors Involvement

Serotonergic receptors, in addition to the involvement in 5-HT-induced contractions, are also considered recognized targets for cinnamamide derivatives. mdpi.com Investigations into new anticonvulsants have identified 5-HT2 and GABAA receptors as promising biotargets. researchgate.net Studies have also examined 5-HT subtype serotonin receptor ligands and utilized molecular docking to explore interactions with 5-HT receptors for cinnamoyl derivatives. researchgate.net

Examination of Vanilloid Receptor (TRPV1) Interactions

The transient receptor potential vanilloid 1 (TRPV1) receptor has been identified as a molecular target for selected N-arylcinnamamides, a class of compounds related to this compound. mdpi.com While general information regarding TRPV1 channels and their roles in various physiological processes is available, specific direct interaction data for this compound with TRPV1 receptors requires further detailed investigation. alchimiaweb.comnih.govxiahepublishing.comfrontiersin.orgnih.gov

Preclinical Research and Biological Activity Profiling of Cinromide

In Vitro Experimental Models for CINROMIDE (B1669065) Activity

In vitro studies provide controlled environments to assess the direct effects of this compound on biological targets and processes at the cellular and molecular levels.

Cell-Based Assays for B0AT1 Inhibition (e.g., FLIPR, Radioactive Uptake Assays)

This compound has been identified as an inhibitor of the epithelial neutral amino acid transporter B0AT1 (SLC6A19). medchemexpress.com This transporter is involved in the sodium-dependent uptake of neutral amino acids and is believed to play a role in amino acid homeostasis, diabetes, and weight control. researchgate.netresearchgate.net

Cell-based assays, including fluorescence imaging plate reader (FLIPR) membrane potential assays and stable isotope-labeled neutral amino acid uptake assays, have been employed to evaluate the inhibitory activity of compounds against B0AT1. researchgate.netresearchgate.net In studies using MDCK cells stably expressing human SLC6A19 and its obligatory subunit, TMEM27, this compound was found to robustly, selectively, and reproducibly inhibit SLC6A19 activity. researchgate.net A high-throughput screening assay utilizing a fluorescent dye to detect membrane depolarization during amino acid uptake via B0AT1 has also been developed and used to characterize inhibitors. researchgate.net

Research has shown this compound inhibits B0AT1 with an IC50 of 0.5 μM. medchemexpress.comnih.gov Another study using an optimized FLIPR assay determined an IC50 value of 0.8 ± 0.1 μM for this compound, which aligns with earlier measurements. biorxiv.org These assays, including both FLIPR and radioactive flux assays, are considered suitable for high-throughput screening campaigns to identify modulators of SLC6A19. researchgate.netresearchgate.net

Interactive Data Table: IC50 Values for this compound Inhibition of B0AT1

Assay TypeModel SystemTargetIC50 (μM)Source
Not SpecifiedNot SpecifiedB0AT10.5 medchemexpress.comnih.gov
FLIPR AssayMDCK cells expressing human SLC6A19 and TMEM27SLC6A190.8 ± 0.1 biorxiv.org

Neuronal Activity Studies in Isolated Preparations

Studies investigating the effects of this compound on neuronal activity in isolated preparations have also been conducted. This compound (40 mg/kg, i.v.) has been shown to depress the response of neurons to unconditioned maxillary nerve stimuli, leading to an increase in latency and a decrease in the number of spikes. medchemexpress.com Dose-dependent effects were observed, with this compound (20, 40, 80 mg/kg, i.v.) increasing the latency of the unconditioned response and segmental inhibition. medchemexpress.com Additionally, this compound has been reported to decrease periventricular inhibition and affect EEG readings. medchemexpress.com

In Vitro Metabolism Studies of this compound

In vitro metabolism studies are crucial for understanding how a compound is processed by enzymatic systems, which can inform its pharmacokinetic profile. While detailed in vitro metabolism studies specifically on this compound were not extensively detailed in the provided search results, one source mentions that plasma levels of this compound and its metabolites were determined by high-performance liquid chromatography in a monkey model study, implying that in vitro metabolism studies would have been part of its preclinical evaluation. medchemexpress.comnih.gov Another source, in the context of discussing in vitro metabolism research in general, references a study on the fractions metabolized in a triangular metabolic system for this compound and two metabolites in the rhesus monkey. nih.gov This suggests that some in vitro metabolism work was performed to understand its biotransformation and the role of metabolites.

In Vivo Research Models for Investigating this compound's Effects

In vivo studies utilize living organisms, typically animal models, to evaluate the biological activity and potential therapeutic effects of a compound within a complex system.

Anticonvulsant Activity in Rodent Seizure Models (e.g., Electroshock, Leptazol-Induced Convulsions)

This compound has demonstrated anticonvulsant activity in various rodent seizure models, which are commonly used to predict the potential efficacy of compounds against different types of seizures in humans. mdpi.comnih.govpreprints.org

In mice, this compound has shown activity against both electroshock-induced convulsions and leptazol (pentetrazol)-induced convulsions. medchemexpress.com The median effective doses (ED50) for these models have been reported. medchemexpress.com For electroshock convulsions in mice, the ED50 values were 60 ± 11 mg/kg (i.p.) and 90 ± 15 mg/kg (oral). medchemexpress.com For leptazol-induced convulsions in mice, the ED50 values were 80 ± 15 mg/kg (i.p.) and 300 ± 61 mg/kg (oral). medchemexpress.com

In rats, this compound produced a dose-related antileptazol activity with an ED50 value of 58 ± 11 mg/kg by intraperitoneal administration. medchemexpress.com Furthermore, this compound (75 mg/kg) significantly elevated the amount of leptazol needed to induce clonic seizures in the intravenously infused leptazol-threshold test in rats. medchemexpress.com

These findings suggest that this compound possesses a broad spectrum of anticonvulsant action, with effects observed in models sensitive to different mechanisms of seizure control. tandfonline.com

Interactive Data Table: Anticonvulsant Activity of this compound in Rodent Models

Model TypeSpeciesAdministration RouteED50 (mg/kg)Finding/EffectSource
Electroshock ConvulsionMicei.p.60 ± 11Protection against convulsions medchemexpress.com
Electroshock ConvulsionMiceOral90 ± 15Protection against convulsions medchemexpress.com
Leptazol-Induced ConvulsionMicei.p.80 ± 15Protection against convulsions medchemexpress.com
Leptazol-Induced ConvulsionMiceOral300 ± 61Protection against convulsions medchemexpress.com
Leptazol-Induced ConvulsionRatsi.p.58 ± 11Dose-related antileptazol activity medchemexpress.com
Intravenously Infused Leptazol-Threshold TestRatsNot Specified75Significantly elevates amount of leptazol needed to induce clonic seizures medchemexpress.com

Studies in "Kindled" Seizure Models in Rats

The "kindled" rat model is a widely used experimental paradigm for studying the mechanisms of epileptogenesis and evaluating potential anticonvulsant drugs. This model involves repeated administration of a subconvulsive stimulus, typically electrical stimulation to a brain region like the amygdala, which leads to a progressive increase in seizure severity, eventually resulting in generalized tonic-clonic seizures. This compound has been evaluated in this model to assess its effectiveness against focal and generalized seizures.

Studies in kindled rats have demonstrated that this compound can suppress generalized convulsions at relatively low, subtoxic doses. Higher doses, which were sometimes associated with toxicity, were required to suppress focal seizure activity in this model. The pattern of response observed with this compound in kindled rats has been noted to resemble that of standard clinical anticonvulsants previously tested in this model. Notably, this compound was found to be relatively more potent against focal amygdala seizures (considered an analog of complex partial seizures in humans) compared to most other drugs tested, with the exception of carbamazepine. These findings suggest that this compound could potentially be effective against both tonic-clonic and complex partial seizures, provided that toxicity can be managed.

Evaluation in Chronic Epileptic Monkey Models (e.g., Alumina-Gel Model)

Chronic epileptic monkey models, such as the alumina-gel model, are valuable for preclinical evaluation because primates are phylogenetically closer to humans and exhibit seizure types similar to those seen in human epilepsy. In the alumina-gel model, the injection of alumina (B75360) hydroxide (B78521) onto the cortex induces focal seizures that can persist for extended periods.

This compound has undergone preliminary evaluation in the alumina-gel monkey model. In one study, six chronically epileptic monkeys with focal motor and secondarily generalized tonic-clonic seizures received this compound via constant-rate intravenous infusion. The data from this preliminary evaluation tentatively suggested that this compound was efficacious in this monkey model within a specific plasma concentration range of its metabolite, 3-bromocinnamamide. With one exception, no secondarily generalized seizures were observed during drug administration, although they were evident during baseline periods.

A subsequent study using the alumina-gel monkey model focused on the efficacy of this compound and its major metabolite, 3-bromocinnamamide, administered via gastric bolus and chronic gastric infusion. In this study, eight alumina-gel monkeys were used. The metabolite (either administered directly or derived from this compound) was effective in reducing seizure frequency and/or duration in half of the animals when plasma levels were above 5 mcg/ml. These data indicated that the drug's efficacy might be individually specific in this model.

Electrophysiological (EEG) Studies in Animal Models

Electrophysiological studies, particularly using electroencephalography (EEG), are crucial for assessing the impact of potential anticonvulsant compounds on brain electrical activity associated with seizures. EEG recordings in animal models can reveal interictal and ictal spikes and help characterize the nature of seizure events.

In the preliminary evaluation of this compound in the alumina-gel monkey model, EEG bursting decreased significantly in several monkeys during this compound administration. This finding aligns with the observed reduction in seizure activity in this model. While the initial study in the alumina-gel monkey model primarily focused on EEG paroxysms, a subsequent study specifically addressed drug efficacy in terms of clinical seizures, with a focus on the major metabolite, 3-bromocinnamamide. These studies collectively highlight the use of EEG in conjunction with behavioral observations to assess the effects of this compound and its metabolites on epileptic activity in animal models.

Pharmacokinetic and Metabolic Research in Preclinical Models

Understanding the pharmacokinetic profile and metabolic fate of a compound is essential in preclinical research to determine how it is absorbed, distributed, metabolized, and excreted. This information helps in interpreting efficacy and toxicity data and guiding further development.

In Vivo Metabolic Fate of this compound and its Metabolites (e.g., 3-Bromocinnamamide, 3-Bromocinnamic Acid)

Studies in rhesus monkeys have investigated the metabolic fate of this compound (3-bromo-N-ethylcinnamamide). A previous study established that approximately half of a this compound dose is metabolized by N-deethylation to an active metabolite, 3-bromocinnamamide. Both this compound and 3-bromocinnamamide can undergo metabolism through amide hydrolysis to form a second metabolite, 3-bromocinnamic acid.

A detailed investigation in six rhesus monkeys aimed to distinguish between these metabolic pathways. Monkeys received intravenous doses of this compound, 3-bromocinnamamide, and 3-bromocinnamic acid in a randomized order, and the time courses of the administered compound and corresponding metabolites were monitored. The study found that 3-bromocinnamic acid is formed directly from this compound and also from 3-bromocinnamamide. As primary metabolites, 3-bromocinnamamide and 3-bromocinnamic acid accounted for the entire dose of this compound administered.

The fractions of dose metabolized (mean ± SD) were reported as follows: this compound to 3-bromocinnamamide: 0.53 ± 0.24; 3-bromocinnamamide to 3-bromocinnamic acid: 0.53 ± 0.21; and this compound to 3-bromocinnamic acid directly: 0.48 ± 0.32. These findings illustrate a triangular metabolic system involving this compound and its two primary metabolites.

Quantification of this compound and Metabolites in Biological Samples (e.g., Plasma HPLC)

Accurate quantification of this compound and its metabolites in biological samples is necessary for pharmacokinetic studies and for correlating plasma levels with observed effects in preclinical models. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose.

A high-performance liquid chromatographic method has been described for monitoring plasma concentrations of this compound and its de-ethylated metabolite, 3-bromocinnamamide. This method utilizes the N-isopropyl analogue of this compound as an internal standard. The compounds are separated on a reversed-phase column. This extraction method is described as rapid and generally applicable to plasma and urine samples for reversed-phase chromatography analysis. Short- and long-term reproducibility studies using this method showed less than 4% relative standard deviation for replicate determinations of all drugs. The limits of quantitation were reported as 10-20 ng/ml with an internal standard concentration of 3 micrograms/ml. Another metabolite of this compound, 3-bromocinnamic acid, which may possess some anticonvulsant effect, can also be analyzed simultaneously using a modified HPLC method involving buffering the mobile phase and adding an ion-pairing reagent.

Table 1: Fractions of this compound Dose Metabolized in Rhesus Monkeys

Metabolic PathwayFraction of Dose Metabolized (Mean ± SD)
This compound to 3-Bromocinnamamide0.53 ± 0.24
3-Bromocinnamamide to 3-Bromocinnamic Acid0.53 ± 0.21
This compound directly to 3-Bromocinnamic Acid0.48 ± 0.32

Table 2: Quantification Method Characteristics for this compound and Metabolites in Plasma

Analyte(s)Analytical MethodInternal StandardColumn TypeReproducibility (RSD)Limits of Quantitation
This compound, 3-BromocinnamamideHPLCN-isopropyl analogue of this compoundReversed-phase< 4%10-20 ng/ml
3-Bromocinnamic AcidModified HPLCNot specified in snippetReversed-phaseNot specified in snippetNot specified in snippet

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound688145
3-Bromocinnamamide
3-Bromocinnamic Acid776461

Structure Activity Relationship Sar Studies for Cinromide and Cinnamamide Scaffolds

Identification of Pharmacophoric Features for Biological Activity in Cinnamamides

The cinnamamide (B152044) scaffold contains several key features that contribute to its biological activity. The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a pharmacophore determining anticonvulsant properties in some cinnamamide derivatives. mdpi.com More generally, the cinnamamide backbone, consisting of a phenyl ring, an olefin linker, and an amide group, provides a versatile template for interactions with biological targets. ontosight.aivulcanchem.com Pharmacophoric models for anticonvulsant activity often include a phenyl ring or other hydrophobic unit, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. nih.govresearchgate.net The acrylamide (B121943) moiety present in cinnamamide derivatives can enhance the selectivity of Michael acceptors that form covalent bonds with amino acid residues. researchgate.net

Influence of Substituents on Phenyl Ring and Olefin Linker on Activity

Modifications to the phenyl ring and the olefin linker significantly influence the biological activity of cinnamamide derivatives. The presence and position of substituents on the phenyl ring can impact activity. For instance, electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring have been shown to enhance the larvicidal activity of certain cinnamamide derivatives by increasing electrophilicity. Studies on antituberculosis activity of cinnamate-INH hybrids indicated that a bromo group at the para position of the cinnamoyl moiety resulted in the greatest inhibitory effect on M. tuberculosis growth. japsonline.com

The length and nature of the olefin linker also play a role. Among cinnamamide derivatives tested for anticonvulsant activity, compounds with two olefin linkers (four carbon atoms) between the phenyl ring and the amide group showed promising results regarding affinity for the GABAA receptor. mdpi.com The configuration of the double bond (E or Z) can also be critical for activity, as seen with (E)- and (Z)-antiepilepsirine. nih.govwikipedia.orgplantaedb.comnih.gov

Impact of Amide Moiety Structure on Biological Efficacy

The structure of the amide moiety is another crucial determinant of cinnamamide biological efficacy. The nature of the substituent on the nitrogen atom of the amide group can significantly affect activity. nih.gov For anticonvulsant properties, it is beneficial to have an electron-donor atom (such as an oxygen atom) combined with a hydrogen atom in the substituent to facilitate interactions with the molecular target. nih.gov

Modifications to the amide group can lead to compounds with different activities. For example, replacing the amino group of cinromide (B1669065) with urea (B33335) results in acyl urea derivatives that exhibit sedative, hypnotic, and antimicrobial activities. sphinxsai.com The presence of an amide functional group at a specific position, such as the 3rd position on a thiophene (B33073) ring in certain cinnamamide derivatives, has been shown to play a significant role in antioxidant activity. ashdin.comashdin.com Conversely, modifying this amide group to a cyanide or ester group can decrease activity. ashdin.comashdin.com

Comparative Analysis of this compound with other Active Cinnamamide Derivatives (e.g., Antiepilepsirine)

This compound is one among several biologically active cinnamamide derivatives. Another notable example is Antiepilepsirine (also known as Ilepcimide), which is an anticonvulsant piperidine (B6355638) derivative found in Piper species. wikipedia.orgplantaedb.comnih.govresearchgate.net While both this compound and Antiepilepsirine share the cinnamamide core, their structural differences, particularly in the amide moiety and phenyl ring substituents, lead to distinct pharmacological profiles. This compound is characterized by a bromine substituent on the phenyl ring and an N-ethyl group on the amide. nih.govwikidata.orguni.lu Antiepilepsirine, on the other hand, features a 1,3-benzodioxole (B145889) substituent on the phenyl ring and a piperidine ring attached to the amide nitrogen. nih.govwikipedia.orgplantaedb.comnih.gov

Comparative SAR studies between this compound and its analogs have been conducted, particularly in the context of SLC6A19 inhibition. nih.govresearchgate.netpatsnap.comresearchgate.net These studies evaluate how structural variations around the this compound scaffold affect its potency and selectivity against this specific transporter. For example, structurally related analogs of this compound have shown a wide range of activities in inhibiting SLC6A19. researchgate.net

Data on the comparative activity of this compound and other cinnamamide derivatives against specific biological targets highlights the impact of structural variations.

CompoundRepresentative ActivityKey Structural Features
This compoundSLC6A19 inhibition nih.govresearchgate.net3-bromophenyl, N-ethyl amide nih.govwikidata.orguni.lu
AntiepilepsirineAnticonvulsant wikipedia.orgplantaedb.comnih.govresearchgate.net3-(1,3-benzodioxol-5-yl), N-piperidinyl amide nih.govwikipedia.orgnih.gov
Compound 1cAntituberculosis (M. tuberculosis) japsonline.com4-bromophenyl, specific amine moiety japsonline.com
Compound 4bAntifungal (C. albicans, A. flavus) hilarispublisher.comCinnamamide with morpholine (B109124) moiety hilarispublisher.com

In Silico Approaches for SAR Elucidation and Compound Design

Computational methods, or in silico approaches, are increasingly utilized in SAR elucidation and the design of novel cinnamamide derivatives. Techniques such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions provide valuable insights into the potential interactions of cinnamamide compounds with biological targets and their pharmacokinetic profiles. ikm.org.myresearchgate.netjapsonline.commdpi.com

Molecular docking studies can predict the binding affinity and interaction modes of cinnamamide derivatives with target proteins, helping to rationalize observed biological activities and guide the design of more potent analogs. japsonline.comikm.org.mymdpi.com For instance, molecular docking has been used to study the interaction mechanism between cinnamamide derivatives and P-glycoprotein. ikm.org.my In silico studies can also predict drug-likeness properties, aiding in the selection of promising candidates for synthesis and biological evaluation. ikm.org.myjapsonline.com These computational tools complement experimental SAR studies by providing a molecular-level understanding of the factors governing activity and facilitating the efficient design of novel cinnamamide-based compounds. researchgate.netmdpi.com

Future Directions and Translational Research Implications of Cinromide Studies

Development of Novel Chemical Probes Based on CINROMIDE (B1669065) Structure

The identification of this compound as one of the first low micromolar inhibitors of SLC6A19 has positioned it as a valuable starting point for the development of novel chemical probes researchgate.netdoi.org. Chemical probes are essential research tools used to decipher the biological functions of their targets and serve as scaffolds for medicinal chemistry efforts eubopen.org. This compound's established inhibitory activity against SLC6A19, even if not always meeting the strictest potency criteria compared to some newer compounds, makes it a relevant tool compound nih.gov.

Studies have already utilized this compound and its structurally related analogs to explore the structure-activity relationships (SAR) governing SLC6A19 inhibition researchgate.netresearchgate.net. This involves synthesizing compounds with modifications to the this compound structure and evaluating their potency against the transporter. Such SAR studies provide crucial insights into the molecular features necessary for effective SLC6A19 binding and inhibition, guiding the rational design of next-generation probes with improved potency, selectivity, and pharmacological properties. The fact that compounds structurally similar to this compound have been identified in high-throughput screens further underscores the potential of the cinnamamide (B152044) scaffold as a basis for novel SLC6A19 inhibitors frontiersin.org.

Potential of SLC6A19 Inhibition for Diverse Research Applications beyond Neurology

While SLC6A19 mutations are linked to Hartnup disease, a condition with neurological manifestations, the inhibition of this transporter has shown potential for applications in a broader range of research areas patsnap.com. SLC6A19 is primarily involved in the transport of neutral amino acids in the kidneys and intestines, playing a critical role in their absorption and reabsorption patsnap.com. Modulating its activity can therefore impact systemic amino acid levels and related physiological processes.

Beyond neurology and rare amino acid disorders like Hartnup disease and phenylketonuria (PKU), where SLC6A19 inhibition can promote the excretion of excess amino acids jnanatx.comacs.org, research indicates potential in metabolic disorders such as obesity and type 2 diabetes patsnap.comresearchgate.netresearchgate.net. Elevated levels of branched-chain amino acids (BCAAs), which are transported by SLC6A19, are associated with insulin (B600854) resistance and metabolic dysfunction patsnap.com. Inhibiting SLC6A19 could lower BCAA levels, potentially improving insulin sensitivity and offering a novel therapeutic approach patsnap.com.

Furthermore, SLC6A19 inhibition is being explored in the context of oncology, as certain cancer cells rely heavily on specific amino acids for growth and survival patsnap.comresearchgate.net. Targeting amino acid transporters like SLC6A19 could disrupt the metabolic dependencies of cancer cells, inhibiting their proliferation patsnap.com. Other potential applications include the management of urea-cycle disorders and related aminoacidopathies, as well as the reduction of kidney damage in acute toxic nephropathy researchgate.netbiorxiv.org.

Mechanistic Insights for Designing Next-Generation Cinnamamide Analogs

Research into this compound and its analogs is providing valuable mechanistic insights that can inform the design of next-generation cinnamamide-based inhibitors of SLC6A19 researchgate.netresearchgate.net. Structure-activity relationship studies are key to understanding how modifications to the cinnamamide core structure, including substituents on the phenyl ring and olefin linker, and variations in the amide moiety, influence inhibitory potency and selectivity nih.govdntb.gov.uaresearchgate.net.

The cinnamamide scaffold, present in various natural products and marketed drugs, is recognized as a versatile template for developing pharmacologically active molecules researchgate.netashdin.com. By systematically exploring the SAR of this compound analogs, researchers can identify key structural determinants for potent and selective SLC6A19 inhibition. Insights into the binding site and mechanism of inhibition, such as whether compounds act competitively or allosterically, are crucial for rational drug design patsnap.comjnanatx.combiorxiv.orgnih.gov. Understanding these relationships allows for the targeted synthesis of novel compounds with improved efficacy, reduced off-target effects, and favorable pharmacokinetic properties.

Application of this compound as a Reference Compound in Preclinical Drug Discovery Screens

This compound has been utilized as a reference or established compound in preclinical drug discovery screens aimed at identifying new SLC6A19 inhibitors frontiersin.orgresearchgate.netresearchgate.net. In high-throughput screening (HTS) campaigns evaluating large libraries of compounds, this compound serves as a benchmark to assess the activity and potency of newly identified hits researchgate.netresearchgate.net.

By comparing the inhibitory effects of novel compounds to that of this compound, researchers can gauge their relative efficacy and prioritize candidates for further characterization and optimization. This application is particularly valuable in the early stages of drug discovery, where rapid screening and validation of potential hits are essential. The availability of this compound as a characterized inhibitor with a known IC50 value against SLC6A19 facilitates the assessment of new chemical entities and the demonstration of structure-activity relationships within chemical series selleckchem.comresearchgate.net. Its use as a reference compound contributes to the efficiency and reliability of preclinical screening efforts targeting SLC6A19.

Q & A

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

  • Analysis : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test or robust regression to mitigate skewed distributions .

Methodological Guidelines

  • Data Contradictions : Apply triangulation by cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
  • Literature Review : Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) and prioritize peer-reviewed studies indexed in MEDLINE or Embase .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and provide raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.